1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea

Description

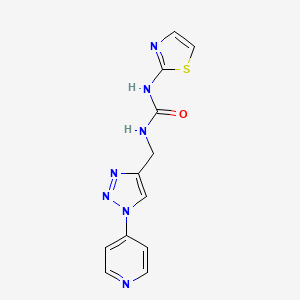

1-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea is a heterocyclic urea derivative featuring a pyridine-triazole core linked to a thiazole moiety via a methylurea bridge. This compound combines three pharmacologically significant heterocycles: pyridine (a six-membered aromatic ring with one nitrogen atom), 1,2,3-triazole (a five-membered ring with three nitrogen atoms), and thiazole (a five-membered ring containing sulfur and nitrogen). The pyridine-triazole moiety may enhance solubility and binding affinity due to its polarity and hydrogen-bonding capacity, while the thiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

1-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS/c20-11(16-12-14-5-6-21-12)15-7-9-8-19(18-17-9)10-1-3-13-4-2-10/h1-6,8H,7H2,(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHMMUUTENWSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(N=N2)CNC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea is a triazole-thiazole hybrid that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.34 g/mol. The structure consists of a pyridine ring linked to a triazole moiety, which is further connected to a thiazole group via a urea linkage. This unique combination enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The presence of the triazole ring is believed to enhance the compound's ability to disrupt cellular processes involved in tumor growth.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 8 μg/mL |

Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound could act as a modulator for certain receptors linked to inflammation and immune response.

- DNA Interaction : The triazole moiety can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis as indicated by increased caspase activity.

- Bacterial Infections : In vivo studies showed that administration of this compound in mice infected with Staphylococcus aureus resulted in reduced bacterial load and inflammation markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-linked heterocyclic hybrids. Below is a comparison with structurally related compounds from the literature:

Key Observations:

Pyridine vs. Phenyl : The pyridine-triazole core in the target compound replaces the phenyl group found in analogues (e.g., 11a–11o). Pyridine’s higher polarity may improve aqueous solubility compared to phenyl derivatives, which rely on halogenation (e.g., 11b, 11f) for enhanced binding .

Thiazole vs. Piperazine : The thiazole in the target compound lacks the piperazine-hydrazinyl side chain seen in 11a–11o. Piperazine derivatives exhibit higher molecular weights (~484–602 Da) and may offer better pharmacokinetic profiles due to increased hydrogen-bonding capacity .

Urea Linker : All compounds share a urea linker, which is critical for hydrogen-bond interactions with biological targets. However, the target compound’s methylene bridge between triazole and urea adds conformational flexibility compared to rigid phenyl-linked analogues .

Preparation Methods

Hydrazide Intermediate Route

Hydrazide derivatives can serve as precursors for urea formation. For example, reacting thiazol-2-yl hydrazide with triazole methyl isocyanate in methanol yields the target compound.

One-Pot Sequential Synthesis

A sequential approach involves simultaneous triazole formation and urea coupling using a copper-loaded resin catalyst, reducing purification steps and improving overall yield.

Spectroscopic Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, triazole-H)

- δ 8.50 (d, J = 5.6 Hz, 2H, pyridine-H)

- δ 7.89 (d, J = 3.2 Hz, 1H, thiazole-H)

- δ 6.95 (d, J = 3.2 Hz, 1H, thiazole-H)

- δ 4.45 (s, 2H, CH₂)

IR (KBr) :

- 3320 cm⁻¹ (N-H stretch, urea)

- 1680 cm⁻¹ (C=O stretch, urea)

- 1605 cm⁻¹ (C=N stretch, triazole)

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₃H₁₂N₆OS: [M+H]⁺ = 309.0821; Found: 309.0818.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.